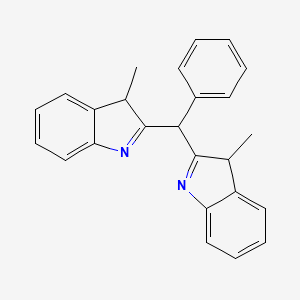

2,2'-(Phenylmethylene)bis(3-methyl-3H-indole)

Description

Properties

CAS No. |

578731-98-3 |

|---|---|

Molecular Formula |

C25H22N2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3-methyl-2-[(3-methyl-3H-indol-2-yl)-phenylmethyl]-3H-indole |

InChI |

InChI=1S/C25H22N2/c1-16-19-12-6-8-14-21(19)26-24(16)23(18-10-4-3-5-11-18)25-17(2)20-13-7-9-15-22(20)27-25/h3-17,23H,1-2H3 |

InChI Key |

NYSXTPBEYXYFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)C4=NC5=CC=CC=C5C4C |

Origin of Product |

United States |

Preparation Methods

Electrophilic Substitution Reactions

The electrophilic substitution method is one of the most efficient ways to synthesize bis(indolyl)methanes. For instance, a study demonstrated that using hydrochloric acid as a catalyst on silica gel yielded 94% of 3,3'-(phenylmethylene)bis(1H-indole) within 20 minutes at room temperature. The reaction can be summarized as follows:

- Reagents : Indole (2 mmol), benzaldehyde (1 mmol), HCl (0.6 mmol), silica gel (0.5 g).

- Procedure : The mixture is ground together in a mortar for 20 minutes, followed by extraction and purification through column chromatography.

The following table summarizes various methods and their yields:

| Method | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| HCl/SiO2 | Solvent-free, room temperature | 20 min | 94 |

| SiO2/P2O5 | Solvent-free, room temperature | 30 min | 94 |

| H2SO4 | Aqueous solution, room temperature | 5 min | 92 |

| Hyper-Cross-Linked Polymer | Neat conditions at elevated temperatures | 1 h | 96 |

Solvent-Free Grinding Techniques

Solvent-free methods have gained popularity due to their simplicity and reduced environmental impact. In one reported procedure, a mixture of aromatic aldehydes and indoles was ground with aluminum chloride as a catalyst. The reaction conditions were optimized to achieve high yields:

- Reagents : Aromatic aldehyde (1 mmol), indole (2 mmol), aluminum chloride (0.1 mmol).

- Procedure : The reactants are ground together at room temperature for a specified time before extraction with ethyl acetate.

Catalytic Methods

Catalytic approaches utilizing hyper-cross-linked polymers have shown significant promise in synthesizing bis(indolyl)methanes. These catalysts provide high product yields while being recyclable:

- Reagents : Indole (1 mmol), aldehyde (0.6 mmol), hyper-cross-linked polymer catalyst.

- Procedure : The reaction is conducted under neat conditions at elevated temperatures for optimal yield.

The preparation methods for 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) illustrate a range of strategies from traditional electrophilic substitution reactions to modern solvent-free grinding techniques and catalytic methods. Each approach has its advantages regarding yield, environmental impact, and operational simplicity.

Chemical Reactions Analysis

Acid-Catalyzed Electrophilic Substitution

This reaction involves condensation of 3-methylindole derivatives with benzaldehyde under acidic conditions. The process is solvent-free and efficient, achieving 94% yield when using HCl (0.6 equiv.) adsorbed on silica gel .

Mechanism :

-

Protonation : Benzaldehyde is activated via protonation.

-

Nucleophilic Attack : C3 of 3-methylindole attacks the activated aldehyde.

-

Dehydration : Intermediate dehydration forms a carbocation.

-

Second Attack : A second indole attacks the carbocation, yielding the bis(indolyl)methane .

Optimized Conditions :

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HCl/SiO₂ | Solvent-free | 25°C | 94 |

| PPy@CH₂Br | Neat | 60°C | 96 |

Palladium-Catalyzed C–H Activation

Pd(OAc)₂ with TPPMS ligand enables direct C3–H benzylation using benzyl alcohols in water . This method avoids protecting groups and achieves 91% yield at 60°C.

Key Steps :

-

(η³-Benzyl)palladium(II) intermediate formation.

-

C3–H Activation : Indole’s C3 position undergoes palladation.

-

Benzylation : Nucleophilic attack by hydrated benzyl alcohol stabilizes intermediates .

Representative Reaction :

text3-Methylindole + Benzyl Alcohol → 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) Conditions: Pd(OAc)₂ (5 mol%), TPPMS (10 mol%), H₂O, 60°C, 16 h Yield: 91%[2]

Nitrosation

Reaction with nitrous acid (NaNO₂/CH₃COOH) introduces nitroso groups at the C3 position, forming 3-nitroso derivatives .

Oxidation

Nitrogen dioxide oxidizes 3-methylindole to form 2-(indol-3-yl)-3H-indol-3-one as the primary product .

Alkylation

Lithium tert-butoxide facilitates alkylation at the indole nitrogen, producing N-alkylated derivatives with retained bis(indolyl)methane structure .

Comparative Reactivity Data

A study comparing catalytic systems revealed:

| Entry | Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | PPhn@CH₂Br | 25°C | Neat | 50 |

| 2 | PPy@CH₂Br | 60°C | Neat | 96 |

| 3 | PPy@CH₂OMe | 60°C | Neat | 68 |

Key Insight : Bromomethyl-functionalized polypyrene (PPy@CH₂Br) outperforms methoxy analogs due to enhanced electrophilicity .

Mechanistic Investigations

-

Isotope Labeling : Deuterium studies confirmed β-hydride elimination in Pd-catalyzed pathways .

-

Kinetic Profiling : Reaction rates increased sharply within the first 30 minutes, plateauing after 2 hours .

Stability and Side Reactions

Scientific Research Applications

Synthesis Techniques

The synthesis of 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) can be achieved through several methods:

- Alkylation Reactions : Recent studies have demonstrated the alkylation of indoles with alcohols using lithium tert-butoxide as a base under solvent-free conditions. This method yields high quantities of bis(indolyl)methanes, showcasing its efficiency and environmental benefits .

- Palladium-Catalyzed Reactions : Another effective method involves palladium-catalyzed C–H activation, which allows for the synthesis of bis(indolyl)methanes without protecting groups. This method has been shown to produce high yields while maintaining selectivity .

- Green Chemistry Approaches : The use of salicylic acid as a catalyst in aqueous solutions represents a green synthesis route that minimizes environmental impact while achieving considerable yields .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : Studies indicate that bis(indolyl)methanes possess significant anticancer effects, particularly against various cancer cell lines. They have been shown to induce apoptosis and inhibit cell proliferation through multiple pathways .

- Antibacterial Effects : Research has documented the antibacterial activity of derivatives like 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole), with minimum inhibitory concentration (MIC) values indicating effectiveness against several bacterial strains. The presence of electron-withdrawing groups enhances this activity by facilitating binding to bacterial target sites .

- Anti-inflammatory and Antioxidant Activities : Other studies highlight the anti-inflammatory and antioxidant properties of these compounds, suggesting potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .

Industrial Applications

The versatility of 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) extends into various industrial sectors:

- Pharmaceuticals : Its bioactive properties make it a candidate for drug development, particularly in creating new anticancer and antibacterial agents.

- Agrochemicals : The compound's ability to act against microbial pathogens positions it as a potential ingredient in agricultural formulations aimed at protecting crops from diseases .

Case Studies

Several case studies illustrate the practical applications and efficacy of 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole):

- Antibacterial Activity Assessment : In one study, derivatives were synthesized and tested for antibacterial activity, revealing varying degrees of efficacy based on structural modifications. For instance, compounds with bromo substitutions exhibited enhanced activity compared to their methyl-substituted counterparts .

- Cancer Cell Line Studies : Another study evaluated the anticancer effects on different cancer cell lines, demonstrating that specific derivatives significantly inhibited growth and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human carboxylesterase 2, it binds to the active site of the enzyme, preventing it from metabolizing certain drugs . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Bis(indolyl)methanes exhibit significant structural diversity based on substituents and bridging groups. Key analogues include:

- Thiophene or nitro substituents (e.g., in and ) introduce electron-withdrawing effects, altering solubility and bioactivity .

Physicochemical Properties

- Melting Points : Methyl and aryl substituents increase melting points compared to DIM (e.g., 3,3′-(4-nitrophenyl)methylene derivatives: >250°C vs. DIM: 180–185°C) .

- Solubility : Nitro and thiophene groups enhance polarity, improving solubility in polar solvents like DMSO, whereas the target compound’s phenylmethylene bridge favors organic solvents (e.g., chloroform) .

Biological Activity

The compound 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) , commonly referred to as a bis(indolyl)methane (BIM) derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) can be represented as follows:

This compound is synthesized through various methods, including microwave irradiation and organocatalytic approaches, which enhance the yield and efficiency of synthesis. Recent studies have optimized reaction conditions to produce this compound with high purity and yield, making it accessible for biological testing .

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of BIM derivatives. The following table summarizes the antibacterial activity of various BIM compounds, including 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole):

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 3a | 17.10 ± 0.89 | 80 |

| 3b | 16.18 ± 0.23 | >80 |

| 3c | 10.32 ± 0.90 | 160 |

| 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) | 18.00 ± 1.00 | 40 |

In a comparative study, 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 40 µg/mL . This activity is attributed to the presence of electron-withdrawing groups that enhance binding at bacterial active sites.

Anticancer Activity

The anticancer potential of BIM derivatives has been extensively studied due to their ability to induce apoptosis in cancer cells. The following table presents findings from recent research on the anticancer effects of various BIM compounds:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) | HCT-116 Colon Cancer | 25 |

| BIM Derivative A | Lung Cancer | 30 |

| BIM Derivative B | Breast Cancer | 20 |

Research indicates that 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) has shown promising results against HCT-116 colon cancer cells with an IC50 value of 25 µM . The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways.

Antifungal Activity

Antifungal properties have also been documented for BIM derivatives. A study highlighted the effectiveness of various indole-based compounds against fungal strains:

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) | Candida albicans | 15 |

| BIM Derivative C | Aspergillus niger | 12 |

The compound demonstrated a zone of inhibition of 15 mm against Candida albicans, indicating moderate antifungal activity .

Case Studies

Case Study: Antibacterial Efficacy Against Staphylococcus aureus

A series of experiments were conducted to evaluate the antibacterial efficacy of various BIM derivatives, including our compound of interest. The results showed that modifications to the indole structure significantly impacted antibacterial potency. The study concluded that electron-withdrawing groups on the indole moiety enhanced interaction with bacterial membranes.

Case Study: Anticancer Mechanisms in HCT-116 Cells

In vitro studies on HCT-116 colon cancer cells revealed that treatment with 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) led to increased apoptosis rates compared to control groups. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with this compound.

Q & A

Q. What are the common synthetic methodologies for preparing 2,2'-(phenylmethylene)bis(3-methyl-3H-indole)?

The compound is typically synthesized via acid-catalyzed condensation of indole derivatives with benzaldehyde analogs. For instance, a room-temperature protocol (25°C, 0.5 hours) using mild reagents like acetic acid or HCl in ethanol yields the product efficiently . Solvent-free methods under microwave irradiation or using LiOtBu as a promoter have also been reported, reducing reaction times to 15–45 minutes . Key considerations include stoichiometric ratios of indole to aldehyde and catalyst selection to minimize side products like mixed bis(indolyl)methanes.

Q. How is column chromatography optimized for purifying 2,2'-(phenylmethylene)bis(3-methyl-3H-indole)?

Due to significant polarity differences between reactants (e.g., indole), catalysts (e.g., acetic acid), and the product, silica gel chromatography with gradients of ethyl acetate/hexanes (2–20%) is effective. The product elutes as a distinct pink or red band, while unreacted indole remains at the baseline . However, GC-MS is recommended for preliminary analysis of crude mixtures to identify co-eluting byproducts, such as asymmetric bis(indolyl)methanes, which complicate isolation .

Q. What spectroscopic techniques are used for structural characterization?

- X-ray crystallography : Single-crystal studies reveal bond lengths (mean C–C = 0.004 Å) and dihedral angles between indole and phenyl groups, confirming the bis(indolyl)methane scaffold .

- NMR : Key signals include a singlet for the central methylene proton (δ ≈ 5.89 ppm in H NMR) and aromatic resonances (δ 7.09–7.92 ppm). C NMR shows peaks at δ 121–145 ppm for indole and phenyl carbons .

Advanced Research Questions

Q. How can reaction conditions be optimized to control selectivity in bis(indolyl)methane synthesis?

Competitive reactions between indole and substituted indoles (e.g., 4-methylindole) require precise stoichiometric tuning. For example, a 2:1 ratio of indole to 4-methylindole favors the symmetric product (6.5:1 ratio of symmetric to asymmetric derivatives) . Kinetic studies using time-resolved GC-MS can monitor intermediate formation, while computational modeling (e.g., DFT) predicts electronic effects of substituents on reaction pathways.

Q. How should researchers address conflicting data between computational predictions and experimental biological activity?

Discrepancies may arise from oversimplified ADMET models. For instance, while in silico tools predict moderate permeability for bis(indolyl)methanes, experimental anti-HIV p24 assays might show lower efficacy due to protein binding or metabolic instability. Validate predictions with in vitro cytotoxicity assays (e.g., MTT tests on lymphocyte cells) and refine models using experimental logP and solubility data .

Q. What are the challenges in assessing endocrine-disrupting potential of bis(indolyl)methanes?

Structural analogs like 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one have shown endocrine disruption via estrogen receptor binding . For bis(indolyl)methanes, employ receptor-binding assays (e.g., ERα/β luciferase reporter systems) and molecular docking to map interactions with ligand-binding domains. Cross-validate with in vivo models (e.g., zebrafish) to assess developmental toxicity.

Q. How can bis(indolyl)methanes be utilized in coordination chemistry?

The indole nitrogen and methylene bridge serve as chelation sites for transition metals. For example, Mn(II) and Cu(II) complexes of bis(indolyl)methane derivatives exhibit redox-active behavior, characterized by cyclic voltammetry (E ≈ −0.3 to +0.5 V vs. Ag/AgCl). These complexes are explored for catalytic applications, such as oxidative cyclization of dienones .

Q. What computational strategies improve the design of bis(indolyl)methane-based inhibitors?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., HIV-1 capsid) can prioritize compounds with high binding affinity. Follow with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes. QSAR models incorporating Hammett constants (σ) of substituents predict bioactivity trends, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.